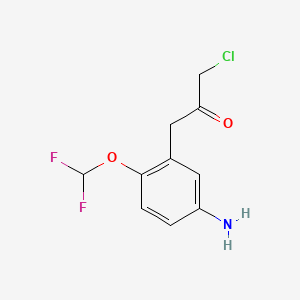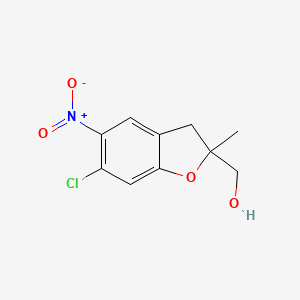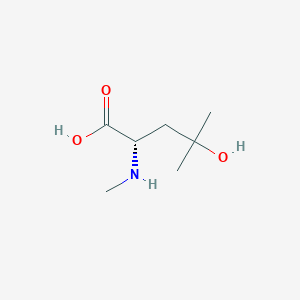
N-Methyl-4-hydroxy-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-hydroxy-leucine is a modified amino acid derivative of leucine, a branched-chain amino acid This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a hydroxyl group attached to the fourth carbon of the leucine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-hydroxy-leucine typically involves the N-methylation of leucine followed by hydroxylation. One common method for N-methylation is the use of methyl iodide in the presence of a base, such as sodium hydride, to introduce the methyl group at the nitrogen atom. The hydroxylation step can be achieved using hydroxylating agents like osmium tetroxide or through enzymatic hydroxylation using specific hydroxylases .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms are designed to express enzymes that catalyze the N-methylation and hydroxylation reactions efficiently. This method is preferred due to its high regioselectivity and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-4-hydroxy-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides, which can further react to form other derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of N-Methyl-4-keto-leucine.
Reduction: Reformation of this compound.
Substitution: Formation of N-Methyl-4-chloro-leucine and its derivatives
Wissenschaftliche Forschungsanwendungen
N-Methyl-4-hydroxy-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolism.
Industry: Utilized in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-Methyl-4-hydroxy-leucine involves its incorporation into peptides and proteins, where it can influence their structure and function. It is known to interact with specific enzymes and receptors, modulating their activity. For example, in the context of cyclosporine, this compound is crucial for the immunosuppressive activity of the drug by interacting with lymphocyte receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leucine: The parent compound, a branched-chain amino acid.
N-Methyl-leucine: Lacks the hydroxyl group at the fourth carbon.
4-Hydroxy-leucine: Lacks the methyl group at the nitrogen atom
Uniqueness
N-Methyl-4-hydroxy-leucine is unique due to the presence of both the N-methyl and 4-hydroxy groups, which confer distinct chemical and biological properties. This dual modification enhances its solubility, bioavailability, and ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry and biochemistry .
Eigenschaften
Molekularformel |
C7H15NO3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(2S)-4-hydroxy-4-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-7(2,11)4-5(8-3)6(9)10/h5,8,11H,4H2,1-3H3,(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
JRKMRRWEUORVRJ-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)(C[C@@H](C(=O)O)NC)O |
Kanonische SMILES |
CC(C)(CC(C(=O)O)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


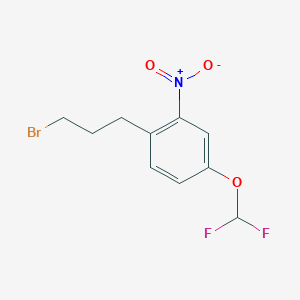
![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
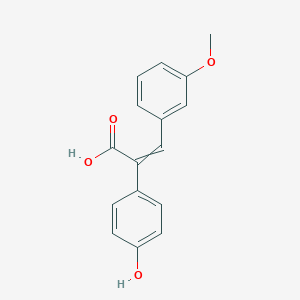
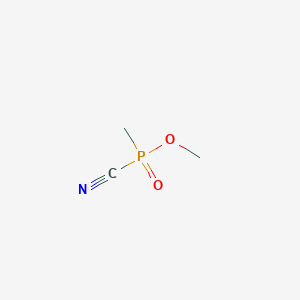
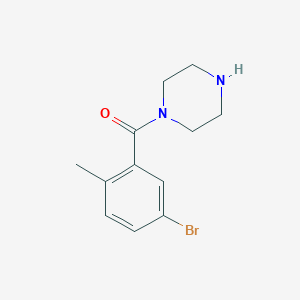
![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)

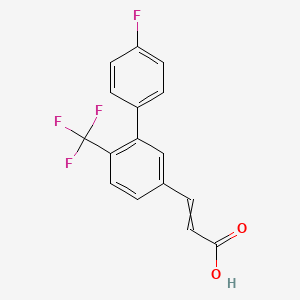
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
